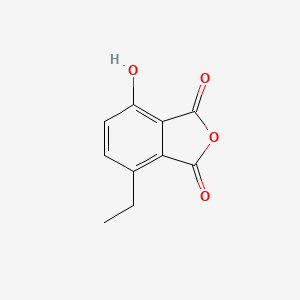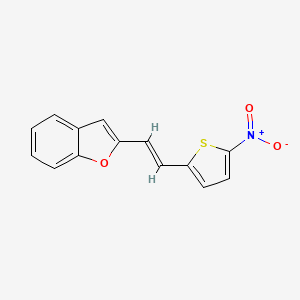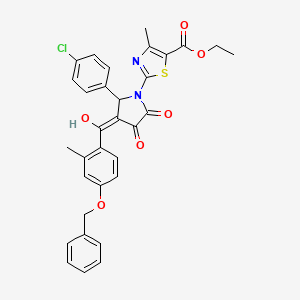![molecular formula C12H12O3S B12878965 3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol CAS No. 923267-55-4](/img/structure/B12878965.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol typically involves the reaction of 5-methylbenzene-1,2-diol with furan-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is not fully understood. it is believed to exert its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. The furan ring and thioether linkage may play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.
Thioether-linked benzene derivatives: Compounds with thioether linkages connecting benzene rings.
Uniqueness
3-((Furan-2-ylmethyl)thio)-5-methylbenzene-1,2-diol is unique due to the combination of its furan ring and thioether linkage, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
923267-55-4 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-5-10(13)12(14)11(6-8)16-7-9-3-2-4-15-9/h2-6,13-14H,7H2,1H3 |
InChI Key |
VUHLAKSKSRIXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
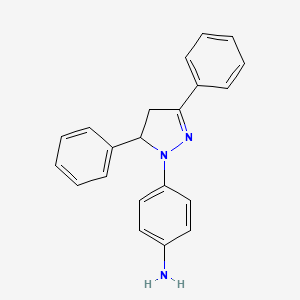
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

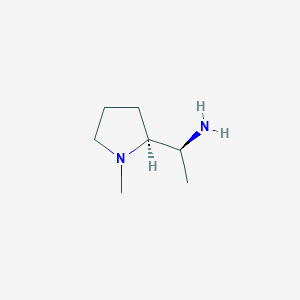
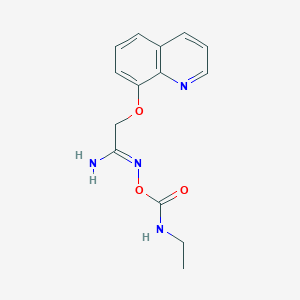
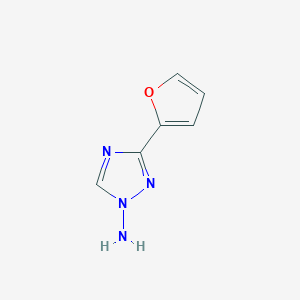
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
